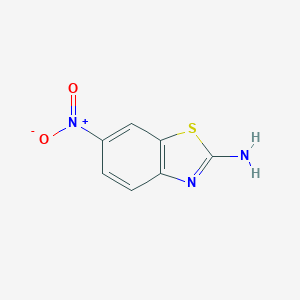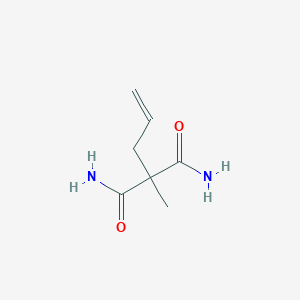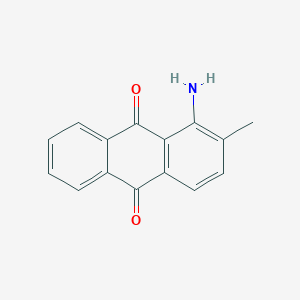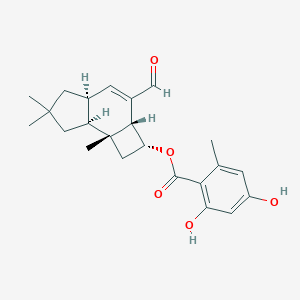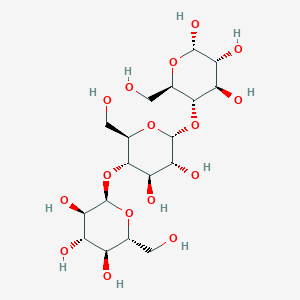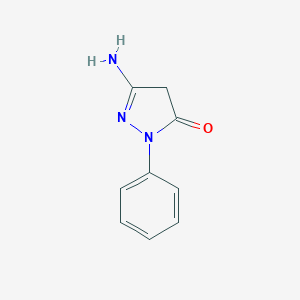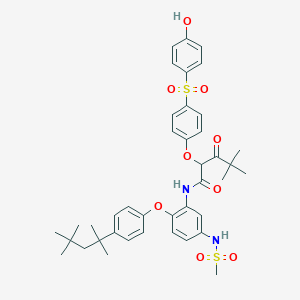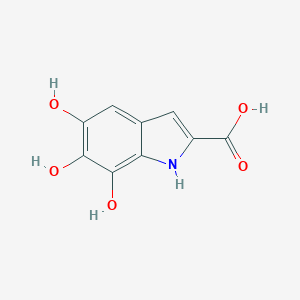
5,6,7-Trihydroxy-1H-indole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,7-Trihydroxy-1H-indole-2-carboxylic acid, also known as indole-3-acetic acid (IAA), is a naturally occurring plant hormone that plays a crucial role in regulating plant growth and development. IAA is synthesized in the apical meristem of plants and is transported throughout the plant to regulate various physiological processes.
Mécanisme D'action
IAA acts by binding to specific receptors on the cell surface, which triggers a cascade of signaling events within the cell. This ultimately leads to changes in gene expression and physiological responses.
Effets Biochimiques Et Physiologiques
IAA has a wide range of biochemical and physiological effects on plants, including promoting cell division and elongation, regulating root growth and development, and stimulating fruit development. IAA also plays a role in regulating plant responses to abiotic and biotic stress.
Avantages Et Limitations Des Expériences En Laboratoire
IAA is widely used in laboratory experiments to study plant growth and development. Its availability and ease of use make it a popular choice for researchers. However, IAA can be difficult to work with due to its instability and sensitivity to light and temperature.
Orientations Futures
There are many potential future directions for research on IAA. One area of interest is the role of IAA in plant-microbe interactions, particularly in the context of plant growth-promoting rhizobacteria. Another area of interest is the use of IAA as a tool for crop improvement, such as increasing yield and stress tolerance. Additionally, further research is needed to fully understand the molecular mechanisms underlying IAA signaling and its effects on plant growth and development.
Méthodes De Synthèse
IAA can be synthesized through several methods, including chemical synthesis, microbial fermentation, and plant tissue culture. Chemical synthesis involves the use of various chemical reagents and catalysts to produce IAA. Microbial fermentation involves the use of microorganisms, such as bacteria and fungi, to produce IAA. Plant tissue culture involves the use of plant cells or tissues to produce IAA.
Applications De Recherche Scientifique
IAA has been extensively studied for its role in plant growth and development. It has been shown to regulate various physiological processes, including cell division, elongation, and differentiation. IAA also plays a crucial role in plant responses to environmental stimuli, such as light and gravity.
Propriétés
Numéro CAS |
130570-39-7 |
|---|---|
Nom du produit |
5,6,7-Trihydroxy-1H-indole-2-carboxylic acid |
Formule moléculaire |
C9H7NO5 |
Poids moléculaire |
209.16 g/mol |
Nom IUPAC |
5,6,7-trihydroxy-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H7NO5/c11-5-2-3-1-4(9(14)15)10-6(3)8(13)7(5)12/h1-2,10-13H,(H,14,15) |
Clé InChI |
DKYADJYLLZSUSM-UHFFFAOYSA-N |
SMILES |
C1=C2C=C(NC2=C(C(=C1O)O)O)C(=O)O |
SMILES canonique |
C1=C2C=C(NC2=C(C(=C1O)O)O)C(=O)O |
Synonymes |
1H-Indole-2-carboxylicacid,5,6,7-trihydroxy-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




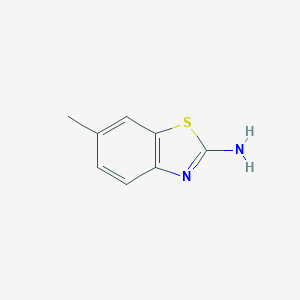
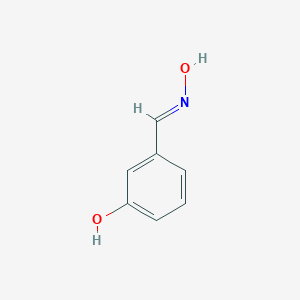

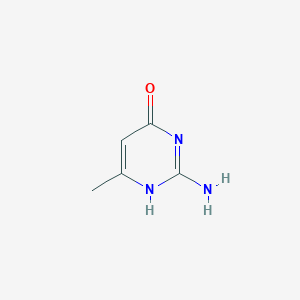
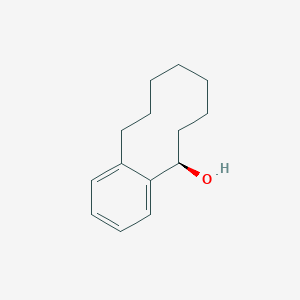
![2-Methyl-5,7-dihydrofuro[3,4-b]pyridine](/img/structure/B160903.png)
